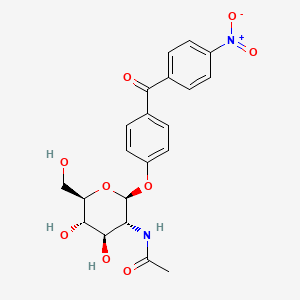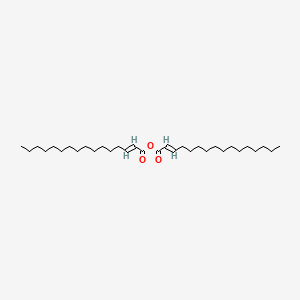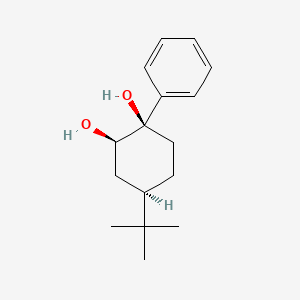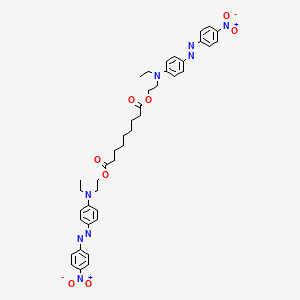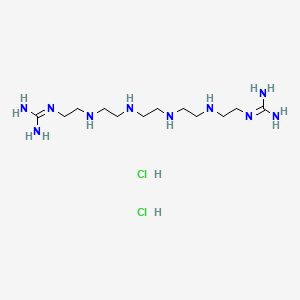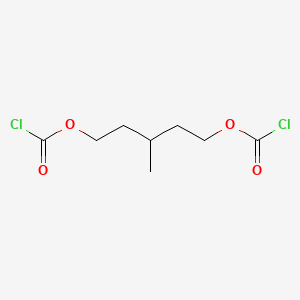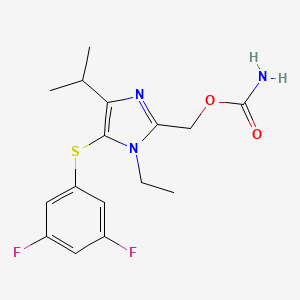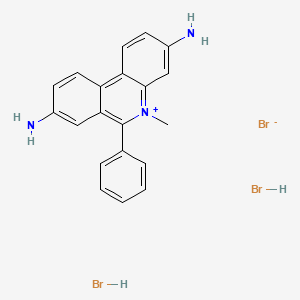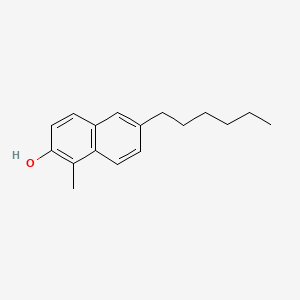
(R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is a chiral compound with significant applications in various scientific fields This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate typically involves the reaction of ®-Methyl(alpha-methylphenethyl)amine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:
Reactants: ®-Methyl(alpha-methylphenethyl)amine and tartaric acid.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using recrystallization techniques to obtain the pure chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the consistency and purity of the product. Advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a chiral selector in chromatography.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.
Wirkmechanismus
The mechanism of action of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes in a stereospecific manner, leading to changes in their activity. The pathways involved may include:
Binding to receptors: The compound may act as an agonist or antagonist, modulating receptor activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate can be compared with other similar compounds such as:
- (S)-Methyl(alpha-methylphenethyl)ammonium (S-(S,S))-hydrogen tartrate**: The enantiomer of the compound with different stereochemistry.
®-Methyl(alpha-methylphenethyl)ammonium chloride: A similar compound with a different counterion.
®-Methyl(alpha-methylphenethyl)amine: The parent amine without the tartrate group.
The uniqueness of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate lies in its specific stereochemistry and its ability to form stable salts with tartaric acid, which enhances its solubility and stability.
Eigenschaften
CAS-Nummer |
93777-08-3 |
|---|---|
Molekularformel |
C14H21NO6 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
methyl-[(2R)-1-phenylpropan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI-Schlüssel |
SOSGXQJCXKXQCB-KZKMUFAMSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)[NH2+]C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


